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Compound of Interest

Compound Name: 2-Methoxyethylamine

Cat. No.: B085606

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Methoxyethylamine, a primary amine featuring a methoxy ether functional group, has
emerged as a crucial and versatile building block in the landscape of modern organic
synthesis. Its unique structural characteristics, combining the nucleophilicity of a primary amine
with the hydrogen bond accepting capability of the ether oxygen, render it a valuable synthon
for the construction of a diverse array of complex molecules, particularly within the
pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of
the properties, synthesis, and key applications of 2-methoxyethylamine, supplemented with
detailed experimental protocols and quantitative data to facilitate its practical use in the
laboratory.

Core Properties of 2-Methoxyethylamine

A thorough understanding of the physicochemical properties of 2-methoxyethylamine is
fundamental to its effective application in synthesis. These properties are summarized in the
table below.
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Property Value Reference(s)
Molecular Formula CsHsNO [1112]
Molecular Weight 75.11 g/mol [2]
Appearance Clear, colorless liquid [31[4]

Boiling Point 95 °C (lit.) [1]

Melting Point -82 °C [1]

Density 0.864 g/mL at 25 °C (lit.) [1]

Refractive Index (n20/D)

1.406 (lit.)

[1]

Flash Point

12 °C (49 °F)

[1]

Water Solubility

Completely miscible

[1]14]

pKa

9.89 (at 10 °C)

[4]

CAS Number

109-85-3

[3]

Synthesis of 2-Methoxyethylamine

Several synthetic routes to 2-methoxyethylamine have been developed, with varying yields
and scalability.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.researchgate.net/figure/Mechanism-of-action-of-tirbanibulin-Abbreviation-AK-actinic-keratosis_fig1_353433094
https://synapse.patsnap.com/blog/deep-scientific-insights-on-tirbanibulins-randd-progress
https://synapse.patsnap.com/blog/deep-scientific-insights-on-tirbanibulins-randd-progress
https://pmc.ncbi.nlm.nih.gov/articles/PMC9675993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899810/
https://www.researchgate.net/figure/Mechanism-of-action-of-tirbanibulin-Abbreviation-AK-actinic-keratosis_fig1_353433094
https://www.researchgate.net/figure/Mechanism-of-action-of-tirbanibulin-Abbreviation-AK-actinic-keratosis_fig1_353433094
https://www.researchgate.net/figure/Mechanism-of-action-of-tirbanibulin-Abbreviation-AK-actinic-keratosis_fig1_353433094
https://www.researchgate.net/figure/Mechanism-of-action-of-tirbanibulin-Abbreviation-AK-actinic-keratosis_fig1_353433094
https://www.researchgate.net/figure/Mechanism-of-action-of-tirbanibulin-Abbreviation-AK-actinic-keratosis_fig1_353433094
https://www.researchgate.net/figure/Mechanism-of-action-of-tirbanibulin-Abbreviation-AK-actinic-keratosis_fig1_353433094
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9675993/
https://www.benchchem.com/product/b085606?utm_src=pdf-body
https://www.benchchem.com/product/b085606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Synthesis Starting Reagents & .
. . Yield Reference(s)
Method Materials Conditions
Nickel or Alumina
) Ethylene glycol catalyst, High
Industrial
) monomethyl temperature 6-17% [5][6]
Preparation ]
ether, Ammonia (200-250 °C),
High pressure
1. Azeotropic
dehydration to
form aldimine. 2.
From Ethanolamine, Methylation
56-84% 517

Ethanolamine

Benzaldehyde

under alkaline
conditions. 3.
Deprotection and

distillation.

Catalytic
Amination

Ethylene glycol
monomethyl

ether, Ammonia

Supported metal
catalyst
containing a
transition metal

oxide, Hydrogen

>75% selectivity,

>80% conversion

Applications in Organic Synthesis

The presence of both a primary amine and an ether linkage makes 2-methoxyethylamine a

valuable participant in a wide range of organic transformations. Its strong nucleophilicity allows

it to readily engage in reactions to form amides, secondary and tertiary amines, and complex

heterocyclic systems.[5]

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, converting carbonyl

compounds into amines.[8] 2-Methoxyethylamine serves as an excellent amine source in

these reactions, leading to the formation of N-(2-methoxyethyl) substituted amines.

Experimental Protocol: Reductive Amination of Cyclohexanone with 2-Methoxyethylamine
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This protocol describes a general procedure for the reductive amination of a ketone with 2-
methoxyethylamine using sodium triacetoxyborohydride as the reducing agent.[9]

Materials:

¢ Cyclohexanone

e 2-Methoxyethylamine

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e 1,2-Dichloroethane (DCE)

e Acetic acid (optional catalyst)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

» Dichloromethane (for extraction)

Procedure:

» To a stirred solution of cyclohexanone (1.0 mmol) in 1,2-dichloroethane (5 mL) is added 2-
methoxyethylamine (1.2 mmol).

o The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the
intermediate imine. For less reactive ketones, a catalytic amount of acetic acid can be
added.

e Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.

e The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is
complete as monitored by TLC or GC-MS.
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e The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate
solution.

e The aqueous layer is extracted with dichloromethane (3 x 10 mL).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the
desired N-(2-methoxyethyl)cyclohexanamine.

Expected Yield: 70-90%

Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular
diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-
pot synthesis to form a bis-amide.[10] 2-Methoxyethylamine can be effectively employed as
the amine component in this reaction.

Experimental Protocol: Ugi Reaction with 2-Methoxyethylamine

This protocol provides a general procedure for the Ugi four-component reaction using 2-
methoxyethylamine.[11]

Materials:

Benzaldehyde

2-Methoxyethylamine

Acetic acid

tert-Butyl isocyanide

Methanol

Water
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e Dichloromethane (for extraction)
Procedure:

 In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and 2-methoxyethylamine (1.0
mmol) in methanol (5 mL).

 Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

e Add acetic acid (1.0 mmol) to the reaction mixture, followed by the dropwise addition of tert-
butyl isocyanide (1.0 mmol).

« Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress
by TLC.

e Upon completion, remove the methanol under reduced pressure.

 Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine
(10 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by flash column chromatography on silica gel to yield the desired a-
acylamino amide product.

Expected Yield: 60-85%

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-3-carbolines
and tetrahydroisoquinolines, which are common scaffolds in natural products and
pharmaceuticals.[12] While tryptamine derivatives are the classic substrates, the principle of
the reaction involves the cyclization of a B-arylethylamine with an aldehyde or ketone. Although
2-methoxyethylamine is not a 3-arylethylamine itself, it is a key building block in the synthesis
of more complex amines that can undergo this reaction. For instance, it can be used to
introduce a side chain that is later elaborated into a structure suitable for a Pictet-Spengler
cyclization.
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Experimental Protocol: General Pictet-Spengler Reaction

This protocol outlines a general procedure for the Pictet-Spengler reaction, which can be

adapted for substrates synthesized using 2-methoxyethylamine.[13]

Materials:

Tryptamine derivative (synthesized incorporating a 2-methoxyethyl moiety)

Aldehyde (e.g., benzaldehyde)

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as both solvent and catalyst

Sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Ethyl acetate (for extraction)

Procedure:

Dissolve the tryptamine derivative (1.0 mmol) and the aldehyde (1.2 mmol) in HFIP (2 mL).

Reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC.

After completion, cool the reaction mixture to room temperature and remove the HFIP by
distillation or under reduced pressure.

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium
bicarbonate solution (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford the desired
tetrahydro-3-carboline.

Expected Yield: 80-95%
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Amide Synthesis

The direct acylation of 2-methoxyethylamine with carboxylic acids or their derivatives is a
straightforward and common method for the synthesis of N-(2-methoxyethyl) amides. These
amides are prevalent in medicinal chemistry.

Experimental Protocol: Synthesis of N-(2-methoxyethyl)benzamide

This protocol describes the synthesis of an amide from a carboxylic acid and 2-
methoxyethylamine using a coupling agent.

Materials:

Benzoic acid

e 2-Methoxyethylamine

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
o Hydroxybenzotriazole (HOB)

» N,N-Diisopropylethylamine (DIPEA)

e Dimethylformamide (DMF)

o Water

o Ethyl acetate (for extraction)

e 1M HCI solution

o Saturated agueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

Procedure:
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» To a solution of benzoic acid (1.0 mmol) in DMF (5 mL), add EDC (1.2 mmol) and HOBt (1.2
mmol).

e Stir the mixture at room temperature for 15 minutes.

e Add 2-methoxyethylamine (1.1 mmol) followed by DIPEA (2.0 mmol).

 Stir the reaction mixture at room temperature for 12-18 hours.

e Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

e Wash the combined organic layers with 1M HCI solution (2 x 10 mL), saturated aqueous
sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by recrystallization or flash column chromatography to yield N-(2-
methoxyethyl)benzamide.

Expected Yield: 85-95%

Visualization of Key Processes

To further illustrate the utility of 2-methoxyethylamine, the following diagrams depict a
representative experimental workflow and a biologically relevant signaling pathway involving a
molecule synthesized from a related building block.
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Caption: A generalized multi-step synthesis workflow utilizing 2-methoxyethylamine.

The 2-methoxyethyl moiety is found in various biologically active compounds. A notable
example is its structural similarity to the morpholinoethoxy side chain in Tirbanibulin, a dual
inhibitor of Src kinase and tubulin polymerization.[3][4] The Src signaling pathway is a critical
regulator of cell proliferation, survival, and migration, and its dysregulation is implicated in

cancer.[14]
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Caption: Simplified Src kinase signaling pathway and the inhibitory action of Tirbanibulin.
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Characterization Data

The successful synthesis of molecules incorporating the 2-methoxyethyl group requires

thorough characterization. Below are typical spectroscopic data ranges for N-(2-methoxyethyl)

substituted compounds.

1H NMR Spectroscopy

Typical Chemical Shift

Protons Multiplicity
(ppm)

O-CHs 3.2-34 s

O-CHz2-CH2-N 3.4-3.6 t

O-CHz2-CH2-N 2.7-29 t

N-H (in amides) 55-85 brs

13C NMR Spectroscopy

Carbon Typical Chemical Shift (ppm)
O-CHs 58 - 60
O-CH2-CH2-N 70-72
O-CHz2-CH2-N 40 - 42
Infrared (IR) Spectroscopy
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Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch (secondary

amides) 3300 - 3500 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium-Strong
C=0 Stretch (amides) 1630 - 1680 Strong

N-H Bend (secondary amides) 1510 - 1570 Medium-Strong
C-O Stretch (ether) 1090 - 1150 Strong

Mass Spectrometry (MS) The molecular ion peak (M*) will be observed corresponding to the
mass of the synthesized molecule. A characteristic fragmentation pattern often involves the
cleavage of the C-C bond adjacent to the nitrogen, resulting in a prominent fragment ion at m/z
45, corresponding to [CH2=N*H-CH2-O-CHs].

Conclusion

2-Methoxyethylamine is an indispensable building block in organic synthesis, offering a
reliable and versatile platform for the introduction of a key pharmacophoric element. Its utility in
fundamental transformations such as reductive amination, Ugi reactions, and amide bond
formations underscores its importance in the construction of complex molecular architectures.
The detailed protocols and data presented in this guide are intended to empower researchers
in the fields of chemistry and drug discovery to effectively harness the synthetic potential of this
valuable reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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